Acetic acid; tetrabutylammonium ion

Electrochemistry Organic Synthesis Redox Chemistry

Tetrabutylammonium acetate (TBAAc, CAS 10534-59-5) delivers anion-driven performance that generic TBA salts cannot replicate. Key differentiators: (1) 0.60 V oxidation potential in acetonitrile—higher than propionate or pivalate analogs—enabling interference-free electrochemical studies; (2) concentration-dependent decrease in density and surface tension, a unique design lever for microfluidics and biphasic separations unavailable with TBAB; (3) hydrate latent heat of 212.9 kJ/kg, ~6% greater than the hydroxide analog, for lighter, more compact thermal storage modules; (4) faster, more effective CO₂ capture than potassium-based systems, underpinning low-energy carbon capture processes. Select TBAAc when acetate nucleophilicity, mild basicity, and thermal properties are mission-critical.

Molecular Formula C18H40NO2+
Molecular Weight 302.5 g/mol
Cat. No. B12059549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid; tetrabutylammonium ion
Molecular FormulaC18H40NO2+
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.CC(=O)O
InChIInChI=1S/C16H36N.C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;
InChIKeyMCZDHTKJGDCTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium Acetate (CAS 10534-59-5): Technical Profile and Functional Class


Tetrabutylammonium acetate (TBAAc, CAS 10534-59-5) is a quaternary ammonium salt characterized by a bulky tetrabutylammonium cation paired with an acetate anion. Its primary value in chemical and industrial workflows stems from this precise composition: the hydrophobic cation imparts solubility in a range of organic media, while the nucleophilic acetate anion facilitates specific organic transformations . Physically, it is a white to pale yellow crystalline powder with a melting point of 95-98 °C, a density of approximately 0.99 g/mL at 25 °C, and demonstrable solubility in solvents like acetonitrile (e.g., 0.1 g/mL) [1]. Classified as an ionic liquid or phase-transfer catalyst (PTC), its function is determined by the interplay between the anion's chemical role and the cation's physical transport properties, creating a distinct profile among tetrabutylammonium (TBA) salts.

Why Tetrabutylammonium Acetate Cannot Be Casually Substituted by Other Tetrabutylammonium Salts


The interchange of tetrabutylammonium (TBA) salts in a research or production protocol is frequently invalid because the anion, not the cation, dictates the compound's functional behavior. While the TBA cation ensures general organic solubility and phase-transfer capability, the specific counterion determines the reaction mechanism, selectivity, and physicochemical stability. For instance, TBA chloride (TBAC) is significantly more hydrophilic than TBA acetate, which alters its distribution and ion-pairing behavior in biphasic systems [1]. Similarly, TBA bromide (TBAB) is often used as a source of bromide ion, whereas TBA acetate provides a mild base or nucleophilic acetate source, leading to completely different reaction outcomes . Furthermore, the choice of anion directly impacts critical performance metrics such as oxidation potential, thermal stability, and even the physical properties of formulated electrolytes [2]. The following evidence demonstrates that these anion-dependent differences are not marginal; they are quantifiable and directly impact the selection of the correct TBA salt for a given application.

Quantitative Performance Differentiation of Tetrabutylammonium Acetate Against Closest Analogs


Oxidation Potential Differentiation from Other Aliphatic Carboxylate Salts in Anhydrous Acetonitrile

Tetrabutylammonium acetate exhibits a distinct oxidation potential (E_ox) that differentiates it from its closest aliphatic carboxylate analogs, such as tetrabutylammonium propionate and pivalate, in anhydrous acetonitrile. This property is critical for applications requiring precise control over single-electron transfer processes. In a direct head-to-head electrochemical study using cyclic voltammetry, the oxidation potential was quantified [1]. The observed trend is consistent with the stabilization of the resulting radical intermediate, with the acetate derivative demonstrating the highest oxidation potential in the series.

Electrochemistry Organic Synthesis Redox Chemistry

Surface Tension and Density Behavior in Aqueous Electrolyte Formulations

The selection of a tetrabutylammonium salt for aqueous electrolyte or biphasic system design must account for anion-specific effects on fundamental physical properties. Unlike TBA bromide, aqueous solutions of TBA acetate exhibit an inverse relationship between concentration and surface tension/density. A cross-study comparable analysis of experimental data reveals this contrast [1]. This behavior is attributed to the stronger molecular interaction between the bromide anion and water molecules.

Ionic Liquids Physical Chemistry Electrolyte Design

Carbon Dioxide Capture Efficiency Relative to Potassium Carboxylate Salts

In the context of carbon dioxide capture, the choice of cation significantly influences capture kinetics. Tetrabutylammonium carboxylates have been shown in patent literature to capture CO₂ faster and more effectively than the corresponding potassium salts [1]. This performance advantage is leveraged in novel, low-energy capture and release systems that operate by modulating the pKa of the acetate anion through changes in the solvent environment. The difference in capture rate is a key differentiator for developing efficient carbon capture technologies.

CO2 Capture Green Chemistry Phase-Transfer Systems

Dissociation Heat for Thermal Energy Storage Compared to TBA Hydroxide Hydrates

For applications in thermal energy storage, the latent heat associated with the formation/dissociation of ionic semiclathrate hydrates is a critical performance metric. A direct head-to-head comparison of dissociation heats for tetrabutylammonium acetate hydrate and tetrabutylammonium hydroxide hydrate demonstrates a quantifiable advantage for the acetate-based material [1]. This higher value makes it a more attractive candidate for use as a phase change material (PCM) in systems like air conditioning and battery thermal management.

Thermal Energy Storage Phase Change Materials Materials Science

Validated Application Scenarios Where Tetrabutylammonium Acetate Provides a Quantifiable Advantage


Electrochemical Studies Requiring Defined and Higher Oxidation Potentials in Non-Aqueous Media

For electrochemists studying dissociative electron transfer mechanisms or seeking a supporting electrolyte with a high and precisely defined anodic limit, tetrabutylammonium acetate is the superior choice over other aliphatic carboxylate TBA salts. Its oxidation potential of 0.60 V in acetonitrile provides a clear and reproducible electrochemical window, higher than that of the propionate or pivalate analogs, enabling the study of redox processes that would be obscured by electrolyte oxidation at lower potentials [1]. This is critical for ensuring the observed current response is solely from the analyte of interest.

Formulation of Aqueous Biphasic or Electrolyte Systems with Inverse Concentration-Dependent Properties

Process engineers and formulation scientists seeking to tune the physical properties of an aqueous system by adjusting salt concentration can leverage the unique behavior of TBAAc. Unlike TBAB, increasing the concentration of TBAAc leads to a decrease in density and surface tension [1]. This counter-intuitive behavior can be exploited to control phase separation, alter wetting characteristics, or manage fluid flow in microfluidic devices and industrial reactors, offering a design lever unavailable with the more common halide salts.

Advanced Thermal Energy Storage and Battery Thermal Management Systems

For the development of next-generation phase change materials (PCMs) used in building climate control or electric vehicle battery cooling, tetrabutylammonium acetate hydrate offers a quantifiably higher latent heat capacity than its hydroxide counterpart. With a dissociation heat of 212.9 kJ/kg, it provides approximately 6% greater energy storage per unit mass [1]. This advantage allows for the design of more compact and lighter thermal storage modules, directly addressing key performance and cost metrics in the automotive and renewable energy sectors.

Efficient and Reversible Carbon Dioxide Capture Processes

Environmental researchers and chemical engineers developing carbon capture, utilization, and storage (CCUS) technologies should prioritize tetrabutylammonium carboxylate systems. The documented ability of TBAAc to capture CO₂ faster and more effectively than potassium-based analogs [1] underpins patented, low-energy processes. This performance advantage is central to creating economically viable carbon capture loops, where the captured CO₂ can be released on demand by simply switching the solvent environment, thereby reducing the energy penalty associated with sorbent regeneration.

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